Oxazole-4-carbothioamide

説明

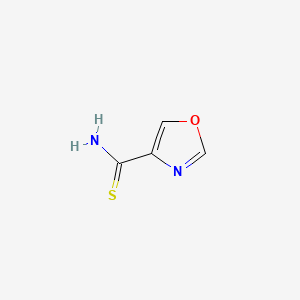

Oxazole-4-carbothioamide is a heterocyclic compound that contains both oxygen and nitrogen atoms within a five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry. The presence of a carbothioamide group at the fourth position of the oxazole ring enhances its chemical reactivity and potential for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of oxazole-4-carbothioamide typically involves the cyclization of α-bromo ketones with alkyl or aryl isothiocyanates in the presence of a base such as sodium hydride. This reaction proceeds under mild conditions and can be carried out in aqueous or organic solvents. The use of a magnetic nanocatalyst, such as Fe₃O₄, has been reported to improve the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial settings to minimize waste and reduce the environmental impact of the production process.

化学反応の分析

Types of Reactions

Oxazole-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole-4-carboxamide.

Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxazole-4-carboxamide

Reduction: Oxazole-4-thiol or oxazole-4-amine

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Properties

Oxazole derivatives, including oxazole-4-carbothioamide, have been investigated for their potential as therapeutic agents. Key applications include:

- Anticancer Activity : Research has shown that oxazole derivatives can inhibit cancer cell proliferation. For instance, studies have demonstrated that certain oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .

- Antimicrobial Efficacy : this compound has been evaluated for its antibacterial properties. Comparative studies indicate that it may possess activity against standard antibiotic-resistant strains, making it a candidate for further development in treating bacterial infections.

- Inhibition of Enzymatic Activity : The compound has been explored as an inhibitor of specific enzymes associated with disease mechanisms. For example, oxazole derivatives have shown promise in inhibiting acid ceramidase, which is implicated in sphingolipid metabolism disorders .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves several methodologies aimed at optimizing yield and bioactivity. Some notable synthesis routes include:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving appropriate starting materials such as thiourea and various aldehydes or ketones under acidic conditions .

- Lewis Acid Catalysis : Recent advancements have utilized Lewis acid-mediated reactions to synthesize substituted oxazoles efficiently, enhancing the structural diversity of the resulting compounds .

Table 1: Synthesis Methods for Oxazole Derivatives

Case Study 1: Anticancer Potential

A series of oxazole derivatives were synthesized and tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like Doxorubicin, suggesting enhanced anticancer efficacy .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antibacterial activity of this compound against various bacterial strains, it was found to exhibit comparable or superior activity against resistant strains when compared to conventional antibiotics. This positions it as a potential candidate for the development of new antimicrobial agents.

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of acid ceramidase revealed that oxazole derivatives could effectively modulate enzyme activity linked to sphingolipid metabolism disorders. This was evidenced by significant reductions in enzyme activity in vitro, suggesting potential therapeutic applications in related diseases .

作用機序

The mechanism of action of oxazole-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets, leading to the inhibition or activation of specific biological pathways. For example, its anticancer activity may be attributed to its ability to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .

類似化合物との比較

Similar Compounds

- Oxazole-4-carboxamide

- Oxazole-4-thiol

- Oxazole-4-amine

Comparison

Oxazole-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. For instance, oxazole-4-carboxamide is more stable and less reactive, while oxazole-4-thiol and oxazole-4-amine have different reactivity profiles and biological activities. The carbothioamide group also enhances the compound’s potential for forming hydrogen bonds, making it a valuable scaffold in medicinal chemistry .

生物活性

Oxazole-4-carbothioamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a five-membered ring containing nitrogen and sulfur, has been investigated for its potential therapeutic applications, including antimicrobial, anticancer, and neuroprotective properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a carbothioamide group, which plays a critical role in its reactivity and biological interactions.

This compound exhibits its biological effects through various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- DNA Interaction : It has been shown to interact with DNA, potentially inducing apoptosis in cancer cells.

- Antimicrobial Activity : The compound targets bacterial cell walls or membranes, disrupting their integrity and leading to cell death.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. A study evaluated its minimum inhibitory concentration (MIC) against common pathogens:

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 4 |

These results indicate that this compound possesses potent antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has shown that this compound derivatives can induce apoptosis in cancer cells. For instance, one study highlighted that certain derivatives exhibited an EC50 value of 270 nM against colorectal cancer cells. The mechanism involved the cleavage of PARP and DNA laddering, which are hallmarks of apoptosis .

In vivo studies using xenograft models demonstrated that these compounds could inhibit tumor growth significantly. For example, a specific derivative showed a tumor growth inhibition rate of 63% at a dose of 50 mg/kg .

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound derivatives against neurodegenerative diseases such as Alzheimer's. One hybrid compound demonstrated significant inhibition of glycogen synthase kinase 3 beta (GSK-3β), with an IC50 value of 0.25 µM. This inhibition is crucial for reducing hyperphosphorylation of tau proteins and alleviating oxidative stress-related damage .

Case Studies

- Antimicrobial Efficacy : A comparative study assessed the antibacterial activity of this compound against standard antibiotics. The compound showed comparable or superior efficacy against several strains, indicating its potential as an alternative treatment option .

- Cancer Research : In a study focused on colorectal cancer, derivatives of this compound were tested for their ability to induce apoptosis in human cancer cell lines. Results indicated significant activity, warranting further exploration into their mechanisms and potential clinical applications .

- Neuroprotection : A recent investigation into the neuroprotective properties of this compound highlighted its ability to mitigate oxidative stress in neuronal cells. This suggests potential therapeutic applications in treating neurodegenerative disorders .

特性

IUPAC Name |

1,3-oxazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-7-2-6-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQJZCFWXSBVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678467 | |

| Record name | 1,3-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118802-31-6 | |

| Record name | 1,3-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。